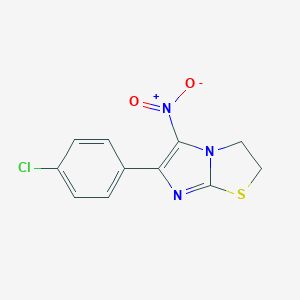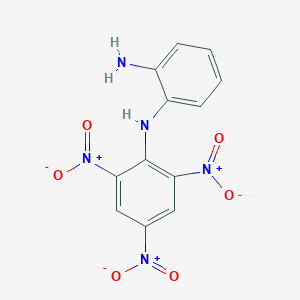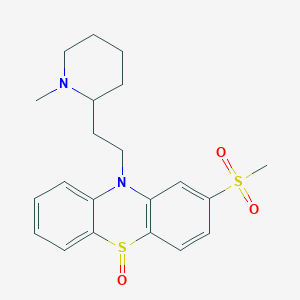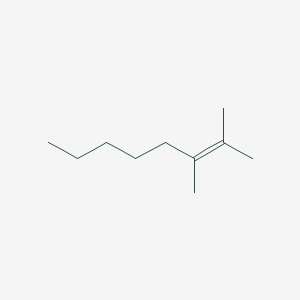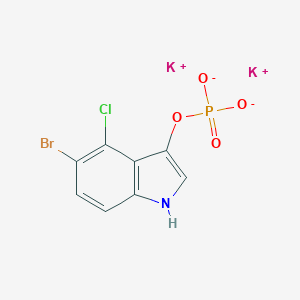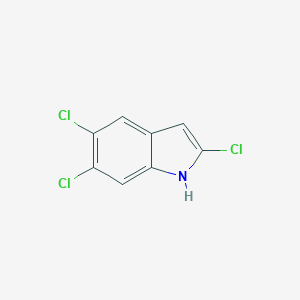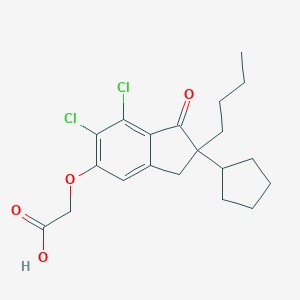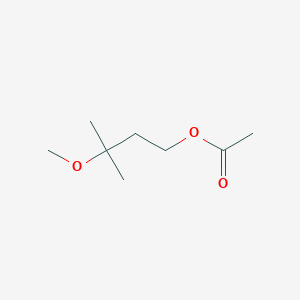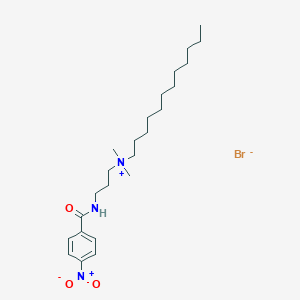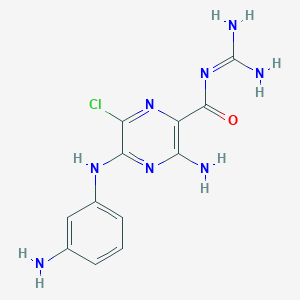
5,7,22-Cholestatrien-3beta-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7,22-Cholestatrien-3beta-ol is a steroid molecule that is found in human and animal tissues. It is an important molecule that has been widely studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Enzymatic Synthesis and Structural Analysis
Enzymatic Conversion to Delta 5,22-Cholestadien-3 beta-ol : A rat liver enzyme system has been studied for its ability to convert 5,7,22-cholestatrien-3 beta-ol to delta 5,22-cholestadien-3 beta-ol. This system demonstrates the presence of specific reductases and provides a method for producing delta 5,22-cholestadien-3 beta-ol in quantity (Koroly & Dempsey, 1981).
Structural Characterization in Pig Tissues : 5,7,22-cholestatrien-3 beta-ol was identified and isolated from pig tissues, providing evidence of its role as a possible intermediate in cholesterol biosynthesis. Its structure was confirmed through various spectral analyses (Scallen et al., 1969).
Metabolic and Functional Insights
Role in Pathogenic Fungi : The pathogenic fungus Phytophthora cactorum metabolizes 5,7,22-cholestatrien-3 beta-ol differently than other sterols, suggesting a unique mechanism of sterol recognition and metabolism in this organism (Nes & Stafford, 1983).
Use as a Fluorescent Cholesterol Analogue : 5,7,22-cholestatrien-3 beta-ol has been utilized as a fluorescent cholesterol analogue in various biological systems. Its stability and spectral properties make it a valuable tool for studying sterol-protein interactions and sterol behavior in membranes (Fischer et al., 1984).
Biochemical and Cellular Studies
Involvement in Cholesterol Biosynthesis : The enzyme mechanism for introducing the C-5 double bond in cholesterol biosynthesis was studied, demonstrating the conversion of certain sterols, potentially including 5,7,22-cholestatrien-3 beta-ol, in this process (Reddy et al., 1976).
Relationship with Atherosclerosis in Diabetes : The presence of 5,7,22-cholestatrien-3 beta-ol in erythrocyte membranes was linked to carotid atherosclerosis in type 2 diabetic patients, indicating its potential as a marker for oxidative stress and macroangiopathy (Miwa et al., 2003).
Chemical Synthesis and Analysis : The chemical synthesis and conversion of 5,7,22-cholestatrien-3 beta-ol derivatives have been explored, offering insights into its structural properties and potential applications in medicinal chemistry (Sun et al., 2009).
Propriétés
Numéro CAS |
19633-95-5 |
|---|---|
Nom du produit |
5,7,22-Cholestatrien-3beta-ol |
Formule moléculaire |
C27H42O |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(E,2R)-6-methylhept-3-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h6,8-10,18-19,21,23-25,28H,7,11-17H2,1-5H3/b8-6+/t19-,21+,23-,24+,25+,26+,27-/m1/s1 |
Clé InChI |
RQOCXCFLRBRBCS-LNOGQBHPSA-N |
SMILES isomérique |
C[C@H](/C=C/CC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES |
CC(C)CC=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
SMILES canonique |
CC(C)CC=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Synonymes |
5,7,22-cholestatrien-3beta-ol 5,7,22-cholestatrien-3beta-ol, (22E)-isomer delta 5,7,22-cholestatrien-3beta-ol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



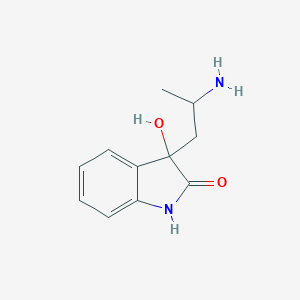
![2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI)](/img/structure/B12873.png)
